molecular formula C14H14ClNO3S B2792826 5-chloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-carboxamide CAS No. 2320376-30-3

5-chloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2792826
CAS No.: 2320376-30-3
M. Wt: 311.78
InChI Key: MBKBRNWJCYEKBH-UHFFFAOYSA-N
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Description

5-chloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-carboxamide is a synthetic compound of interest in medicinal chemistry research, featuring a hybrid structure combining tetrahydrobenzofuran and chlorothiophene carboxamide moieties. This molecular architecture is common in the discovery of novel pharmacologically active agents. Similar compounds containing the 5-chlorothiophene-2-carboxamide group have been identified as key components in development candidates for various therapeutic areas, such as antithrombotic agents . The tetrahydrobenzofuran scaffold is a privileged structure in drug discovery, often associated with a range of biological activities. The presence of a hydroxy group on the tetrahydrobenzofuran ring provides a handle for further chemical modification and may influence the compound's physicochemical properties and binding interactions with biological targets. The integration of these heterocyclic systems makes this compound a valuable intermediate for constructing diverse chemical libraries. Researchers can utilize this compound in the synthesis of more complex molecules, in high-throughput screening campaigns, or as a building block for probing structure-activity relationships (SAR). Its primary research value lies in its potential to serve as a precursor or model compound for developing novel inhibitors or modulators of biological pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-chloro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c15-12-4-3-11(20-12)13(17)16-8-14(18)6-1-2-10-9(14)5-7-19-10/h3-5,7,18H,1-2,6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKBRNWJCYEKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C14H14ClNO3S
  • Molecular Weight: 311.8 g/mol
  • CAS Number: 2320376-30-3
PropertyValue
Molecular FormulaC14H14ClNO3S
Molecular Weight311.8 g/mol
CAS Number2320376-30-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes involved in inflammatory pathways. The presence of the thiophene group is believed to enhance its binding affinity to these targets, potentially modulating inflammatory responses.

Pharmacological Effects

  • Anti-inflammatory Activity:
    • Several studies have reported the anti-inflammatory properties of compounds similar to 5-chloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-carboxamide. These compounds have shown effectiveness in reducing inflammation in animal models.
  • Antioxidant Properties:
    • The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
  • Neuroprotective Effects:
    • Preliminary studies suggest potential neuroprotective effects, indicating that it may play a role in protecting neuronal cells from damage.

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity:
    • A study published in Molecules demonstrated that derivatives of this compound significantly reduced the production of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting that higher concentrations lead to greater inhibition of inflammatory markers .
  • Neuroprotection Research:
    • In another study focused on neuroprotection, researchers found that the compound could reduce neuronal apoptosis in models of neurodegenerative diseases. The mechanism was linked to the modulation of apoptotic pathways and reduction in oxidative stress .
  • In Vivo Efficacy:
    • An animal model study showed that administration of this compound resulted in reduced symptoms associated with chronic inflammation and improved overall health metrics in treated groups compared to controls .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on key structural motifs, pharmacological profiles, and physicochemical properties.

Structural Comparison
Compound Name (Identifier) Core Structure Key Substituents
Target Compound Thiophene-2-carboxamide 5-Chloro; 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-methyl
Patent Compound (5-chloro-N-({(5S)-2-oxo-3-[4-(5,6-dihydro-4H-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide methanesulfonate) Thiophene-2-carboxamide 5-Chloro; oxazolidinone-triazine-phenyl; methanesulfonate salt
Rivaroxaban ((S)-5-chloro-N-{[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]henanthren-5-yl]methyl}thiophene-2-carboxamide) Thiophene-2-carboxamide 5-Chloro; morpholinone-phenyl-henanthrenyl

Key Observations :

  • The target compound’s tetrahydrobenzofuran group distinguishes it from the oxazolidinone-triazine (Patent Compound) and morpholinone-henanthrenyl (Rivaroxaban) moieties.
  • The Patent Compound’s methanesulfonate salt enhances crystallinity and stability, a feature absent in the target compound .
Pharmacological and Therapeutic Comparison
Compound Name Pharmacological Target Mechanism of Action Therapeutic Use
Target Compound Undisclosed (inferred kinase or coagulation factor) Hypothesized to modulate enzymatic activity via carboxamide-thiophene core Potential anticoagulant or anti-inflammatory agent
Patent Compound Anticoagulant Explicitly targets thrombosis-related pathways; crystalline form ensures stability Thrombosis, myocardial infarction, stroke
Rivaroxaban Factor Xa inhibitor Direct inhibition of Factor Xa, preventing thrombin generation Stroke prevention, venous thromboembolism

Key Observations :

  • The Patent Compound’s triazine-oxazolidinone scaffold may offer broader kinase inhibition, whereas the target compound’s tetrahydrobenzofuran could confer selectivity for distinct targets .
Physicochemical and Stability Comparison
Property Target Compound Patent Compound Rivaroxaban
Stability Unknown High stability (resists degradation at 40°C/75% RH for 3 months) Stable under standard storage conditions
Solubility Moderate (hydroxy group enhances hydrophilicity) Low intrinsic solubility; improved via methanesulfonate salt High oral bioavailability due to morpholine
Crystallinity Not reported Novel crystalline form (XRD confirmed) Amorphous solid dispersion in formulations

Key Observations :

  • The Patent Compound’s salt formulation addresses solubility limitations, a challenge the target compound may face without similar modifications.
  • Rivaroxaban’s morpholine ring enhances oral absorption, whereas the target compound’s hydroxy group may necessitate prodrug strategies for optimal bioavailability .

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